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molecular formula C11H13N B108870 3,3-Dimethyl-3,4-dihydroisoquinoline CAS No. 28460-55-1

3,3-Dimethyl-3,4-dihydroisoquinoline

Cat. No. B108870
M. Wt: 159.23 g/mol
InChI Key: FXQNTOHRTXRWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05808071

Procedure details

To a nitrogen-blanketed mixture of potassium hydroxide (KOH, 30 g) and methanol (CH3OH, 60 mL) was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (4.0 g, 0.013 mol.). The reaction mixture was heated at reflux for 17 hours and the reaction was followed by gas chromatography. The reaction mixture was cooled to ambient temperature, quenched with water (100 mL) and 10% HCl was slowly added until pH=7 was obtained. The aqueous mixture was extracted with methylene chloride (3×100 mL) and the organic layers were combined and stirred with charcoal and sodium sulfate (Na2 SO4). The solution was filtered through celite and the filtrate was concentrated (25°/150 torr) to give 3,3-dimethyl-3,4-dihydroisoquinoline (1.79 g, yield=90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C1(C)C(S([N:12]2[C:21]([CH3:23])([CH3:22])[CH2:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13]2)(=O)=O)=CC=CC=1>CO>[CH3:22][C:21]1([CH3:23])[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[N:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
4 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N1CC2=CC=CC=C2CC1(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with charcoal and sodium sulfate (Na2 SO4)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL) and 10% HCl
ADDITION
Type
ADDITION
Details
was slowly added until pH=7
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with methylene chloride (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated (25°/150 torr)

Outcomes

Product
Name
Type
product
Smiles
CC1(N=CC2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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